

AWZ1066S Preclinical Safety and Toxicology Technical Support Center

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Compound of Interest

Compound Name: AWZ1066S

Cat. No.: B605708

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This technical support center provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting guidance regarding the preclinical dose-limiting toxicities of **AWZ1066S**.

Frequently Asked Questions (FAQs)

Q1: What was the overall preclinical safety profile of **AWZ1066S**?

A1: In preclinical studies, **AWZ1066S** demonstrated a promising safety profile with no significant toxicities observed in a variety of standard in vitro and in vivo assays.^{[1][2][3][4]} The compound was found to be highly specific for its target, the Wolbachia endosymbiont.^[1]

Q2: What specific in vitro toxicology studies were conducted on **AWZ1066S**?

A2: A comprehensive panel of in vitro toxicology assays was performed on **AWZ1066S**, all of which yielded negative results. These included assessments for cytotoxicity in multiple assays, genotoxicity via the Ames test, and potential off-target effects using a CEREP panel of 25 human proteins.^{[2][3][4][5]}

Q3: Were there any in vivo toxicity studies conducted, and what were the findings?

A3: Yes, in vivo safety studies were conducted in mice and rats. These included an in vivo micronucleus assay in mice, which was negative, indicating no chromosomal damage.^{[2][5]} A

7-day dose-range-finding study in rats established a No Observed Adverse Effect Level (NOAEL) of greater than 300 mg/kg.[1][2][3][4]

Q4: Was the cardiovascular safety of **AWZ1066S** evaluated preclinically?

A4: Yes, the cardiovascular safety of **AWZ1066S** was assessed. This included in vitro evaluation of the hERG channel and Nav1.5 channel, which showed low cardiovascular toxicity.[3][5]

Q5: A first-in-human (FIH) study for **AWZ1066S** was terminated due to safety concerns. How does this align with the preclinical findings?

A5: This is a critical point for researchers. While the preclinical data in rodent models did not predict significant toxicity, the Phase 1 clinical trial in healthy human volunteers was halted.[3][4] After single doses of 700 mg, all four participants developed symptoms of acute gastritis and transient increases in liver enzymes, with one individual requiring hospitalization.[3][6][7][8] This discrepancy highlights the inherent limitations of preclinical models in fully predicting human response and is a key consideration for further research with this compound or its analogs.

Troubleshooting Guide

Issue: Discrepancy between preclinical and clinical safety findings.

Possible Explanation:

- Species-specific metabolism: The metabolic profile of **AWZ1066S** in humans may differ significantly from that in the preclinical rodent models (mice and rats). Human-specific metabolites could be responsible for the observed gastric and liver toxicities. Preclinical studies indicated that CYP3A is the main metabolic enzyme for **AWZ1066S** in humans.[1]
- Different dose exposure: While the NOAEL in a 7-day rat study was >300 mg/kg, the adverse events in humans occurred after a single 700 mg dose.[1][3][6] Direct comparison of dose levels between species can be complex and requires careful toxicokinetic and pharmacodynamic modeling.

- On-target toxicity in a different context: While **AWZ1066S** is highly specific for Wolbachia, the possibility of effects on human host cells or tissues at higher concentrations achieved in the clinical setting cannot be entirely ruled out without further investigation.

Recommendations for further investigation:

- In-depth human metabolism studies: Utilize human liver microsomes or hepatocytes to further characterize the metabolic pathways and identify any human-specific metabolites of **AWZ1066S**.
- Investigate the mechanism of gastritis and liver enzyme elevation: Conduct targeted in vitro studies using human gastric and liver cell lines to explore the potential cytotoxic or inflammatory effects of **AWZ1066S** and its metabolites.
- Re-evaluate the preclinical models: Consider if alternative preclinical models, such as non-human primates, might have better predicted the human toxicities.

Data Presentation

Table 1: Summary of In Vitro Preclinical Toxicology Studies for **AWZ1066S**

Assay Type	Result	Citation
Cytotoxicity Assays	Very low cytotoxicity	[5]
CEREP Panel (25 human proteins)	Few off-targets	[2][3][4][5]
Ames Test	Negative	[2][3][4][5]
hERG and Nav1.5 Channel Assays	Low cardiovascular toxicity	[3][5]

Table 2: Summary of In Vivo Preclinical Toxicology Studies for **AWZ1066S**

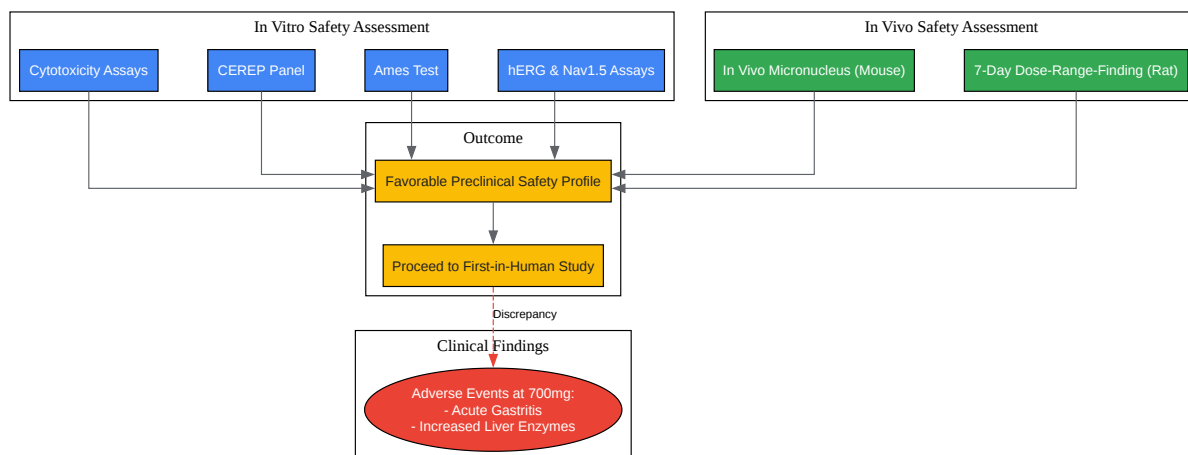
Animal Model	Study Type	Key Finding	Citation
Mouse	In vivo micronucleus assay	Negative	[2] [3] [4] [5]
Rat	7-day dose-range-finding study	NOAEL >300 mg/kg	[1] [2] [3] [4]

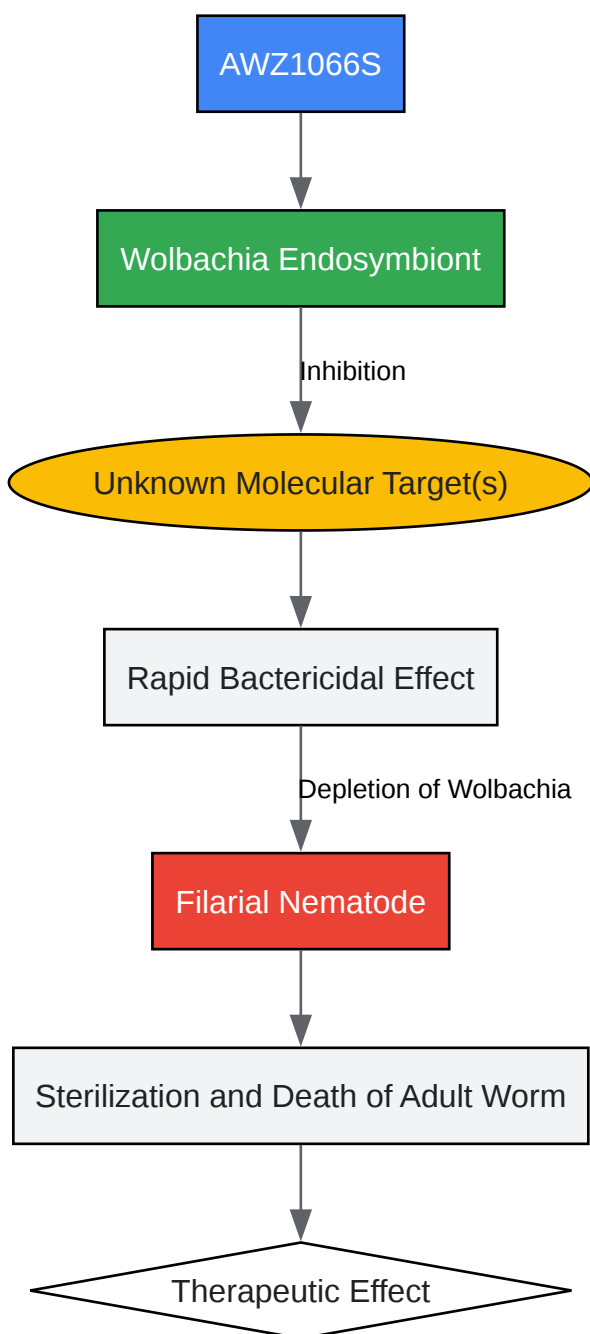
Experimental Protocols

General Approach to Preclinical Safety Assessment of **AWZ1066S**:

The preclinical safety evaluation of **AWZ1066S** followed a standard tiered approach. Initial in vitro assays were conducted to assess cytotoxicity, genotoxicity, and potential off-target pharmacology. Positive results in these assays would typically halt further development. Given the negative findings for **AWZ1066S**, in vivo studies were then initiated in rodent models to determine the NOAEL and further investigate potential toxicities in a whole-animal system.

Visualizations





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